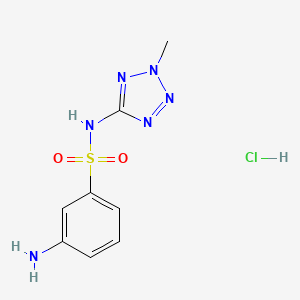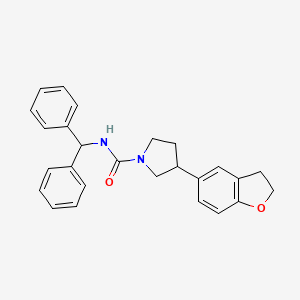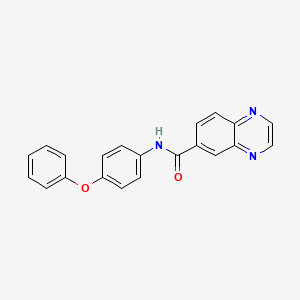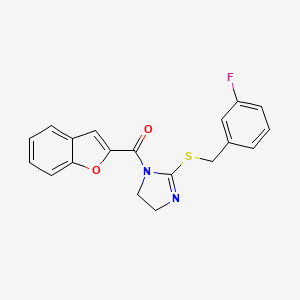
(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate” is likely to be an organic compound containing an indole group and a phenyl group, both of which are common structures in many biologically active molecules . Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized using methods similar to those used for other indole derivatives. For instance, the Suzuki-Miyaura coupling reaction is a common method used to form carbon-carbon bonds in organic compounds . Another method involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, similar compounds like methyl 4-(1H-indol-3-yl)butanoate have a molecular weight of 217.27 and a melting point of 73-74°C .Aplicaciones Científicas De Investigación
Organic Sensitizers in Solar Cell Applications
The compound shows potential in the field of solar cell technology. Organic sensitizers, including those with structures similar to (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate, have been engineered for enhanced solar cell performance. These sensitizers demonstrate high incident photon-to-current conversion efficiencies when anchored onto TiO2 films. Their photovoltaic properties and electronic and optical characteristics based on DFT/TDDFT calculations provide valuable insights for solar energy applications (Kim et al., 2006).
Novel Organic Compound Synthesis
The compound's structural framework is relevant in synthesizing novel organic compounds. It contributes to the development of diverse molecular structures, which is crucial in organic chemistry and material science. This includes the creation of compounds with specific electronic or photophysical properties, benefiting various scientific fields (Srikrishna et al., 2010).
Development of Photoremovable Protecting Groups
The compound plays a role in the synthesis of photoremovable protecting groups for carboxylic acids. Its structure is pivotal in the development of these groups, which have applications in organic synthesis and biochemistry. These protecting groups can be efficiently removed upon irradiation, offering a controlled approach in the release of active substances (Zabadal et al., 2001).
Urease Inhibitors Development
The compound's indole framework is instrumental in synthesizing urease inhibitors. These inhibitors have significant therapeutic potential, particularly in designing drugs for diseases where urease activity is a contributing factor. The compound assists in developing scaffolds for these inhibitors, showcasing its importance in pharmaceutical research (Nazir et al., 2018).
Analytical Techniques in Forensics
Its related structures are used in forensic science for detecting synthetic cannabinoids. The development of analytical methods to identify such compounds in biological samples like hair is crucial in forensic toxicology. This application underscores the importance of the compound in supporting law enforcement and public health initiatives (Shi et al., 2020).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As a reference, similar compounds like methyl 4-(1H-indol-3-yl)butanoate have hazard statements such as H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it causes eye irritation or respiratory irritation .
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar indole and phenyl compounds. This could include testing its potential antiviral, anti-inflammatory, anticancer, and other pharmacological activities .
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15-10-16(2)12-17(11-15)14-24-21(23)9-5-6-18-13-22-20-8-4-3-7-19(18)20/h3-4,7-8,10-13,22H,5-6,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLQSFURYDWTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC(=O)CCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)
![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)

![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2929567.png)

![ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2929571.png)



![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2929577.png)
![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)